molecular formula C16H11ClN2O2 B10887887 (2E,4E)-N-(3-chlorophenyl)-2-cyano-5-(furan-2-yl)penta-2,4-dienamide

(2E,4E)-N-(3-chlorophenyl)-2-cyano-5-(furan-2-yl)penta-2,4-dienamide

Cat. No.: B10887887
M. Wt: 298.72 g/mol
InChI Key: YSRBUMJYCNZDJK-HOTXFKOVSA-N
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Description

(2E,4E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-5-(2-FURYL)-2,4-PENTADIENAMIDE is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, a cyano group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-5-(2-FURYL)-2,4-PENTADIENAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with malononitrile and furfural under basic conditions to form the desired pentadienamide structure. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-5-(2-FURYL)-2,4-PENTADIENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the cyano group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(2E,4E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-5-(2-FURYL)-2,4-PENTADIENAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E,4E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-5-(2-FURYL)-2,4-PENTADIENAMIDE involves its interaction with specific molecular targets. The cyano group and furan ring are believed to play crucial roles in its bioactivity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes or disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2E,4E)-N~1~-(3-BROMOPHENYL)-2-CYANO-5-(2-FURYL)-2,4-PENTADIENAMIDE: Similar structure but with a bromine atom instead of chlorine.

    (2E,4E)-N~1~-(3-METHOXYPHENYL)-2-CYANO-5-(2-FURYL)-2,4-PENTADIENAMIDE: Similar structure but with a methoxy group instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in (2E,4E)-N~1~-(3-CHLOROPHENYL)-2-CYANO-5-(2-FURYL)-2,4-PENTADIENAMIDE imparts unique chemical properties, such as increased reactivity in substitution reactions and potential bioactivity. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C16H11ClN2O2

Molecular Weight

298.72 g/mol

IUPAC Name

(2E,4E)-N-(3-chlorophenyl)-2-cyano-5-(furan-2-yl)penta-2,4-dienamide

InChI

InChI=1S/C16H11ClN2O2/c17-13-5-2-6-14(10-13)19-16(20)12(11-18)4-1-7-15-8-3-9-21-15/h1-10H,(H,19,20)/b7-1+,12-4+

InChI Key

YSRBUMJYCNZDJK-HOTXFKOVSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)NC(=O)/C(=C/C=C/C2=CC=CO2)/C#N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C(=CC=CC2=CC=CO2)C#N

Origin of Product

United States

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